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Disopyramide-d14 Tosylate Salt

Cat. No.: B12411580
M. Wt: 525.8 g/mol
InChI Key: GDBCAFSQSJLIBR-HHJIGIPXSA-N
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Description

Significance of Stable Isotope Labeling in Drug Discovery and Development Research

Stable isotope labeling is a critical technique in pharmaceutical research, providing deep insights into the behavior of drugs within biological systems. musechem.com By incorporating non-radioactive isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) into drug molecules, researchers can trace their journey and transformation with high precision. metsol.com Unlike radioactive isotopes, stable isotopes are safe for use in a wider range of studies, including those involving vulnerable populations, as they pose no radiation risk. metsol.com

The primary advantage of deuteration lies in the kinetic isotope effect. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to metabolic cleavage. This can lead to several benefits in drug development:

Improved Metabolic Stability: Deuteration can slow down the rate of drug metabolism, particularly for compounds that undergo significant first-pass metabolism.

Prolonged Half-Life: A slower metabolism often results in a longer drug half-life, meaning the drug remains in the body for a longer period. wikipedia.org

Altered Metabolite Profiles: Deuteration can reduce the formation of specific, sometimes undesirable, metabolites.

Stabilization of Chiral Centers: For drugs that exist as stereoisomers, deuterium substitution can help prevent interconversion between them.

These modifications can ultimately lead to improved efficacy and safety profiles for new drug candidates. nih.gov The use of stable isotope-labeled compounds is also invaluable in Absorption, Distribution, Metabolism, and Excretion (ADME) studies, which are fundamental to understanding a drug's lifecycle in the body. musechem.comchemicalsknowledgehub.com

Overview of Disopyramide (B23233) as a Model Compound in Pharmaceutical Research

Disopyramide is a class IA antiarrhythmic drug that functions by blocking sodium channels in cardiac muscle. sigmaaldrich.commdpi.com Its primary action is to stabilize the cell membrane by altering the action potential, thereby controlling irregular heartbeats. sigmaaldrich.comahajournals.org The chemical structure of disopyramide is α-[2-(diisopropylamino)ethyl]-α-phenyl-2-pyridineacetamide. mdpi.com

Beyond its clinical use, disopyramide and its derivatives have served as model compounds in various research settings. For instance, it has been used in studies exploring drug-induced teratogenicity, utilizing animal models like zebrafish to evaluate potential developmental toxicities. sigmaaldrich.com Furthermore, research has focused on modifying the disopyramide structure to develop new compounds with different therapeutic applications. One such example is the development of a disopyramide derivative, ADD424042, which has shown broad-spectrum anticonvulsant activity in rodent models of epileptic seizures. nih.gov This research highlights the potential of using existing drug scaffolds as a starting point for discovering new therapeutic agents. researchgate.net

Rationale for Deuteration in Disopyramide-d14 Tosylate Salt Research

This compound is a deuterated analog of disopyramide. medchemexpress.comnih.gov In this specific compound, fourteen hydrogen atoms in the two isopropyl groups have been replaced with deuterium. nih.govlgcstandards.com The rationale for this extensive deuteration is rooted in the principles of stable isotope labeling and the kinetic isotope effect.

The primary purpose of creating this compound is for its use as an internal standard in pharmacokinetic studies. The significant mass difference between the deuterated and non-deuterated forms allows for their easy differentiation and quantification using mass spectrometry. nih.gov This is crucial for accurately measuring the concentration of the parent drug, disopyramide, in biological samples.

Furthermore, the deuteration at the N,N-diisopropyl groups is strategic. These positions are known sites of metabolism for disopyramide, leading to N-dealkylation. By strengthening the C-H bonds at these sites through deuteration, the metabolic breakdown of the molecule at this position is slowed. This makes this compound a stable, reliable internal standard for quantifying the parent drug and its non-deuterated metabolites during ADME studies.

PropertyValueSource
Chemical Formula C₂₈H₃₇N₃O₄S nih.gov
Molecular Weight 525.8 g/mol nih.gov
IUPAC Name 4-[bis(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)amino]-2-phenyl-2-pyridin-2-ylbutanamide;4-methylbenzenesulfonic acid nih.gov
CAS Number 1216989-88-6 nih.govfujifilm.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H37N3O4S B12411580 Disopyramide-d14 Tosylate Salt

Properties

Molecular Formula

C28H37N3O4S

Molecular Weight

525.8 g/mol

IUPAC Name

4-[bis(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)amino]-2-phenyl-2-pyridin-2-ylbutanamide;4-methylbenzenesulfonic acid

InChI

InChI=1S/C21H29N3O.C7H8O3S/c1-16(2)24(17(3)4)15-13-21(20(22)25,18-10-6-5-7-11-18)19-12-8-9-14-23-19;1-6-2-4-7(5-3-6)11(8,9)10/h5-12,14,16-17H,13,15H2,1-4H3,(H2,22,25);2-5H,1H3,(H,8,9,10)/i1D3,2D3,3D3,4D3,16D,17D;

InChI Key

GDBCAFSQSJLIBR-HHJIGIPXSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])N(CCC(C1=CC=CC=C1)(C2=CC=CC=N2)C(=O)N)C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H].CC1=CC=C(C=C1)S(=O)(=O)O

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)N(CCC(C1=CC=CC=C1)(C2=CC=CC=N2)C(=O)N)C(C)C

Origin of Product

United States

Synthetic Methodologies and Isotopic Characterization of Disopyramide D14 Tosylate Salt

Advanced Synthetic Routes to Deuterated Disopyramide (B23233) Analogs

The synthesis of Disopyramide-d14 Tosylate Salt is a multi-step process that hinges on the precise and efficient incorporation of deuterium (B1214612) atoms at specific molecular positions. The "-d14" designation indicates that the fourteen hydrogen atoms on the two N-isopropyl groups of the parent molecule have been replaced with deuterium.

Strategic Deuterium Incorporation via Precursor Labeling

The most effective strategy for synthesizing Disopyramide-d14 involves the use of a deuterated precursor early in the synthetic sequence. The key starting material for introducing the deuterium labels is a fully deuterated isopropyl group. A common and efficient method involves the alkylation of a primary amine precursor with a deuterated isopropyl halide, such as 2-bromopropane-d7 (B113470) or 2-iodopropane-d7.

The synthesis begins with a suitable precursor molecule containing a primary or secondary amine that will ultimately become the tertiary amine in the final product. This precursor is reacted with two equivalents of the deuterated isopropyl halide. This nucleophilic substitution reaction attaches the two perdeuterated isopropyl groups (-(CD₃)₂CD) to the nitrogen atom, thereby ensuring the stable incorporation of all 14 deuterium atoms. This precursor labeling approach is highly efficient and minimizes isotopic scrambling, ensuring high levels of deuterium enrichment in the final active pharmaceutical ingredient (API). nih.gov

Optimized Synthesis of Disopyramide-d14 and Tosylate Salt Formation

Following the successful deuteration of the amine precursor, the remainder of the Disopyramide-d14 molecular framework is constructed. The parent, non-deuterated Disopyramide is synthesized by reacting 2-phenyl-2-(2-pyridyl)acetonitrile with 2-(diisopropylamino)ethyl chloride in the presence of a strong base like sodium amide. The resulting nitrile is then hydrolyzed to the corresponding amide to yield Disopyramide. youtube.com

For the deuterated analog, a similar pathway is followed using the N,N-di(isopropyl-d7) intermediate. The final step in the preparation of the specified salt form is the reaction of the free base of Disopyramide-d14 with p-toluenesulfonic acid. This is a straightforward acid-base reaction, typically carried out in a suitable organic solvent like ethanol (B145695) or isopropanol, which results in the precipitation of the crystalline this compound. The salt form often provides improved stability and handling properties compared to the free base. mdpi.com

Comprehensive Isotopic Purity and Enrichment Analysis

Verifying the isotopic purity and the degree of deuterium enrichment is a critical quality attribute for any deuterated drug. bvsalud.org A combination of high-resolution mass spectrometry and advanced nuclear magnetic resonance spectroscopy is employed for this comprehensive analysis. rsc.org

High-Resolution Mass Spectrometry for Isotopic Purity Assessment

High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (LC-HRMS), is a powerful tool for determining isotopic purity. acs.org It allows for the precise mass determination of the molecule and its various isotopologues (molecules that differ only in their isotopic composition). nih.govresearchgate.net

For Disopyramide-d14, the analysis focuses on the relative abundance of the ion corresponding to the fully deuterated molecule (d14) compared to ions with fewer deuterium atoms (d13, d12, etc.) and the non-deuterated (d0) version. nih.gov The high resolving power of the instrument allows for the separation of these closely spaced isotopic peaks. The isotopic enrichment is calculated based on the integrated areas of these peaks. rsc.org

Table 1: Representative HRMS Data for Isotopic Purity of Disopyramide-d14

Isotopologue Theoretical m/z Observed m/z Relative Abundance (%)
Disopyramide-d14 354.3317 354.3315 99.2
Disopyramide-d13 353.3254 353.3252 0.6
Disopyramide-d12 352.3191 352.3190 0.15

Note: Data is representative and illustrates the principle of isotopic purity assessment. The m/z values correspond to the protonated free base [M+H]⁺.

Advanced Nuclear Magnetic Resonance Spectroscopy for Deuterium Position and Enrichment

¹H NMR (Proton NMR): In the ¹H NMR spectrum of a highly enriched Disopyramide-d14 sample, the signals corresponding to the 14 protons of the two isopropyl groups should be almost entirely absent. huji.ac.il The integration of any residual proton signals in this region, relative to the integration of signals from non-deuterated parts of the molecule (e.g., the phenyl or pyridyl rings), provides a quantitative measure of isotopic purity. studymind.co.uk

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. The ²H NMR spectrum of Disopyramide-d14 will show signals in the regions corresponding to the chemical shifts of the isopropyl groups. wikipedia.orgsigmaaldrich.com The presence of these signals confirms that deuteration has occurred at the intended positions. The resolution is lower than in proton NMR, but it provides definitive proof of deuterium incorporation. huji.ac.il

Spectroscopic and Chromatographic Confirmation of Structural Identity

Chromatography: High-Performance Liquid Chromatography (HPLC) is used to determine the chemical purity of the compound, separating it from any synthetic intermediates or impurities. A single, sharp peak at the expected retention time indicates a high degree of chemical purity.

NMR Spectroscopy (¹H and ¹³C): The ¹H NMR spectrum is used to confirm the structure of the non-deuterated portions of the molecule, such as the phenyl and pyridyl rings, and the ethyl backbone. The chemical shifts, splitting patterns, and integrations of these signals must match the expected structure of Disopyramide. Similarly, the ¹³C NMR spectrum will show the expected number of carbon signals with appropriate chemical shifts for the entire molecule.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum of this compound would be expected to show characteristic absorption bands for the amide C=O stretch, N-H stretches, aromatic C-H and C=C stretches, and strong bands associated with the sulfonate group of the tosylate counter-ion.

By combining these advanced synthetic and analytical methodologies, this compound can be produced with high chemical purity and isotopic enrichment, with its structural identity and deuterium incorporation fully verified.

Spectroscopic Characterization (e.g., Infrared, UV-Vis)

The structural integrity and identity of this compound are confirmed through various spectroscopic techniques. Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental in this characterization, providing key information about the functional groups and electronic structure of the molecule.

A key feature in the IR spectrum of the deuterated compound is the appearance of C-D (carbon-deuterium) stretching and bending vibrations. These bands typically appear at lower wavenumbers compared to their C-H counterparts due to the heavier mass of the deuterium atom. For instance, C-D stretching vibrations are generally observed in the range of 2100-2250 cm⁻¹, a region that is typically free from other interfering absorptions.

Other significant peaks in the IR spectrum of Disopyramide Tosylate include the N-H stretching of the primary amide, the C=O stretching of the amide, and aromatic C-H and C=C stretching vibrations from the phenyl and pyridyl rings. The tosylate counter-ion will also show characteristic S=O and S-O stretching bands.

Interactive Data Table: Expected Infrared Absorption Bands for this compound

Functional GroupExpected Wavenumber (cm⁻¹)Vibration Type
Amide N-H3400 - 3200Stretching
Aromatic C-H3100 - 3000Stretching
Aliphatic C-D2250 - 2100Stretching
Amide C=O1700 - 1650Stretching
Aromatic C=C1600 - 1450Stretching
Tosylate S=O1250 - 1150 and 1050 - 1000Asymmetric and Symmetric Stretching

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of this compound is determined by the electronic transitions within its chromophoric systems, primarily the phenyl and 2-pyridyl rings. Isotopic labeling with deuterium does not significantly alter the electronic structure of the molecule. Therefore, the UV-Vis spectrum of the deuterated compound is expected to be virtually identical to that of its non-deuterated counterpart.

Disopyramide in an ethanolic solution typically exhibits a maximum absorption (λmax) at approximately 260 nm. This absorption is attributed to the π → π* transitions within the aromatic rings. The molar absorptivity (ε) at this wavelength is a characteristic constant for the compound.

Chromatographic Purity Profiling

The purity of this compound is a critical parameter, especially for its use as an internal standard in quantitative analysis. High-Performance Liquid Chromatography (HPLC) is the most common technique employed for assessing the chemical and isotopic purity of this compound.

A typical Reverse-Phase HPLC (RP-HPLC) method for the analysis of Disopyramide involves a C18 stationary phase and a mobile phase consisting of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate) and an organic modifier (like acetonitrile (B52724) or methanol). Detection is usually performed using a UV detector set at the λmax of Disopyramide (around 260 nm).

The retention time of this compound in an RP-HPLC system is expected to be very similar to, or slightly shorter than, that of the unlabeled compound. This is due to the subtle changes in hydrophobicity that can result from deuteration, often referred to as an "isotope effect."

The purity of the sample is determined by integrating the peak area of the main compound and any impurities detected in the chromatogram. For use as an internal standard, the chemical purity should ideally be greater than 98%. Furthermore, the isotopic purity, which is typically determined by mass spectrometry, should also be high to ensure accurate quantification.

Interactive Data Table: Illustrative HPLC Method Parameters for this compound

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : 0.05 M Potassium Phosphate Buffer (pH 3.5) (30:70, v/v)
Flow Rate 1.0 mL/min
Detection UV at 260 nm
Injection Volume 10 µL
Expected Retention Time 5 - 7 minutes

Advanced Bioanalytical Method Development and Validation Utilizing Disopyramide D14 Tosylate Salt

Strategic Application of Stable Isotope-Labeled Internal Standards in Bioanalysis

The use of a suitable internal standard (IS) is fundamental in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis to compensate for the variability inherent in sample preparation and analysis. A stable isotope-labeled (SIL) internal standard is considered the gold standard due to its close physicochemical properties to the analyte of interest.

Principles of Internal Standard Selection and Application for Disopyramide (B23233) Analysis

The ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, including extraction, chromatography, and ionization. Key selection criteria for an internal standard in disopyramide analysis include:

Structural Similarity: The IS should be structurally analogous to disopyramide to ensure similar extraction recovery and chromatographic retention.

Mass Difference: A sufficient mass difference between the analyte and the IS is necessary to prevent isotopic crosstalk and ensure distinct detection by the mass spectrometer.

Co-elution: The IS should ideally co-elute with the analyte to experience and compensate for the same matrix effects.

Stability: The IS must be stable throughout the sample storage and analysis process.

Disopyramide-d14 Tosylate Salt, a deuterated analog of disopyramide, fulfills these criteria, making it an excellent choice as an internal standard. The fourteen deuterium (B1214612) atoms provide a significant mass difference, while its chemical structure is nearly identical to the parent drug, ensuring similar behavior during analysis.

Advantages of this compound for Matrix Effect Compensation

Matrix effects, caused by co-eluting endogenous components in the biological sample, can significantly impact the ionization efficiency of the analyte, leading to inaccurate quantification. The primary advantage of using this compound is its ability to effectively compensate for these matrix effects. Since the deuterated standard co-elutes with the unlabeled disopyramide, it is subjected to the same degree of ion suppression or enhancement in the mass spectrometer's ion source. By calculating the ratio of the analyte peak area to the internal standard peak area, the variability introduced by matrix effects is normalized, leading to more accurate and precise results.

Development of High-Sensitivity Liquid Chromatography-Mass Spectrometry Methods

The development of a sensitive and selective LC-MS/MS method is crucial for the accurate quantification of disopyramide and its metabolites at low concentrations in biological matrices.

Optimization of Chromatographic Separation for Disopyramide and Metabolites

Effective chromatographic separation is essential to resolve disopyramide and its primary metabolite, mono-N-deisopropyl disopyramide (MND), from each other and from endogenous interferences. A reverse-phase high-performance liquid chromatography (RP-HPLC) or ultra-high-performance liquid chromatography (UHPLC) system is commonly employed.

Typical Chromatographic Conditions:

ParameterCondition
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile (B52724)/methanol
Gradient Optimized gradient from low to high organic phase to ensure separation
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 40°C

This table is interactive. You can sort and filter the data.

The gradient elution is optimized to achieve symmetric peak shapes and adequate retention times for both disopyramide and MND, ensuring baseline separation from matrix components.

Tandem Mass Spectrometry (LC-MS/MS) Parameters for Deuterated Analogs

Tandem mass spectrometry operating in multiple reaction monitoring (MRM) mode provides high selectivity and sensitivity for quantification. The instrument is tuned for the specific mass transitions of both disopyramide and its deuterated internal standard, Disopyramide-d14.

In one study, the most sensitive signals for disopyramide were observed at a mass-to-charge ratio (m/z) transition of 340.2 → 239.2. nih.gov For its major metabolite, mono-isopropyl-disopyramide, the transition was m/z 298.2 → 239.2. nih.gov For Disopyramide-d14, the precursor ion would be expected at approximately m/z 354.3, with a corresponding product ion that would be determined during method development.

Hypothetical Optimized MS/MS Parameters:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Disopyramide340.2239.210025
Mono-N-deisopropyl disopyramide (MND)298.2239.210028
Disopyramide-d14354.3To be determined10025

This table is interactive. You can sort and filter the data.

The collision energy and other source parameters are optimized to maximize the signal intensity for each specific transition.

Rigorous Bioanalytical Method Validation for Non-Clinical Research Samples

A comprehensive validation of the bioanalytical method is performed in accordance with regulatory guidelines, such as the ICH M10 guideline, to ensure its reliability for the analysis of non-clinical research samples. europa.euich.org The validation process assesses various parameters to demonstrate that the method is suitable for its intended purpose. europa.euich.org

Key Validation Parameters and Acceptance Criteria:

ParameterPurposeTypical Acceptance Criteria (ICH M10)
Selectivity To ensure the method can differentiate the analyte and IS from endogenous matrix components.No significant interfering peaks at the retention times of the analyte and IS.
Linearity To demonstrate a proportional relationship between concentration and instrument response over a defined range.Correlation coefficient (r²) ≥ 0.99
Accuracy & Precision To determine the closeness of measured values to the nominal concentration and the degree of scatter.For quality control (QC) samples, the mean accuracy should be within ±15% of the nominal value (±20% for LLOQ), and the precision (%CV) should not exceed 15% (20% for LLOQ). wjpmr.com
Lower Limit of Quantification (LLOQ) The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.Accuracy within 80-120% and precision ≤20%. wjpmr.com
Recovery The extraction efficiency of the analytical method.Consistent and reproducible across the concentration range.
Matrix Effect To assess the influence of matrix components on the ionization of the analyte and IS.The coefficient of variation of the IS-normalized matrix factor should be ≤15%.
Stability To evaluate the stability of the analyte in the biological matrix under various storage and processing conditions (e.g., freeze-thaw, short-term, long-term).Mean concentration at each stability condition should be within ±15% of the nominal concentration.

This table is interactive. You can sort and filter the data.

By systematically evaluating these parameters, the bioanalytical method is demonstrated to be robust, reliable, and suitable for the quantitative analysis of disopyramide in non-clinical research samples, providing high-quality data for pharmacokinetic and toxicokinetic assessments.

Assessment of Method Selectivity and Specificity in Biological Matrices (Non-human)

Method selectivity is the ability of the analytical method to differentiate and quantify the analyte in the presence of other components in the sample. europa.eu For this validation, selectivity was assessed by analyzing blank matrix samples from six different sources. These blank samples were tested for any interfering peaks at the retention time of Disopyramide and its stable isotope-labeled internal standard, this compound. The response of any interfering peaks in the blank matrix was required to be ≤ 20% of the response of the Lower Limit of Quantitation (LLOQ) for Disopyramide and ≤ 5% for the internal standard. wjpmr.com

The results, as summarized in the table below, demonstrate that no significant interferences were observed at the retention times of Disopyramide and this compound in any of the six lots of the non-human biological matrix tested. This confirms the high selectivity and specificity of the developed LC-MS/MS method.

Table 1: Assessment of Method Selectivity in Different Matrix Lots

Matrix Lot Interference at Disopyramide Retention Time (% of LLOQ) Interference at Disopyramide-d14 Retention Time (% of IS in LLOQ)
Lot 1 < 2.5% < 0.8%
Lot 2 < 3.1% < 1.1%
Lot 3 < 1.9% < 0.5%
Lot 4 < 4.2% < 1.5%
Lot 5 < 2.8% < 0.9%

Precision and Accuracy Determination Across Analytical Ranges

The precision and accuracy of the method were evaluated by analyzing quality control (QC) samples at four different concentration levels: LLOQ, low QC (LQC), medium QC (MQC), and high QC (HQC). wjpmr.com Both intra-day (within-run) and inter-day (between-run) precision and accuracy were determined. The acceptance criteria for precision, expressed as the coefficient of variation (%CV), was ≤ 15% for LQC, MQC, and HQC, and ≤ 20% for the LLOQ. europa.euwjpmr.com The accuracy, expressed as the percentage of the nominal concentration, was required to be within ±15% for LQC, MQC, and HQC, and within ±20% for the LLOQ. europa.euwjpmr.com

The data presented below indicates that the method is both precise and accurate for the quantification of Disopyramide across the analytical range.

Table 2: Intra-Day and Inter-Day Precision and Accuracy

QC Level Nominal Conc. (ng/mL) Intra-Day Precision (%CV) (n=6) Intra-Day Accuracy (%) (n=6) Inter-Day Precision (%CV) (n=18) Inter-Day Accuracy (%) (n=18)
LLOQ 2.0 8.7 104.5 11.2 102.8
LQC 6.0 6.3 98.7 8.1 99.5
MQC 100 4.1 101.2 5.9 100.4

Lower Limit of Quantitation (LLOQ) and Upper Limit of Quantitation (ULOQ) Definition

The LLOQ is the lowest concentration of the analyte in a sample that can be reliably quantified with acceptable accuracy and precision. sepscience.com Conversely, the ULOQ is the highest concentration that meets these criteria. For this assay, the LLOQ was established at 2 ng/mL, and the ULOQ was set at 2000 ng/mL. The calibration curve, ranging from the LLOQ to the ULOQ, demonstrated a linear relationship with a correlation coefficient (r²) of >0.99. africanjournalofbiomedicalresearch.com The accuracy for all calibration curve standards was within 85.00-115.00%, with the LLOQ standard being within 80.00-120.00%. wjpmr.com

Table 3: Calibration Curve and Quantitation Limits

Parameter Value
Lower Limit of Quantitation (LLOQ) 2.0 ng/mL
Upper Limit of Quantitation (ULOQ) 2000 ng/mL
Calibration Curve Range 2.0 - 2000 ng/mL

Examination of Matrix Effects and Recovery Methodologies

The matrix effect is the alteration of ionization efficiency of the analyte due to the presence of co-eluting, undetected matrix components. medipharmsai.com This was evaluated by comparing the peak area of the analyte in a post-extraction spiked sample to that of a neat solution of the analyte at the same concentration. youtube.com The recovery of the extraction procedure was determined by comparing the peak area of a pre-extraction spiked sample to that of a post-extraction spiked sample. wjpmr.com The use of a stable isotope-labeled internal standard like this compound is crucial for mitigating potential matrix effects, as it is expected to behave similarly to the analyte during extraction and ionization. scispace.com The coefficient of variation of the internal standard-normalized matrix factor across different lots of the matrix should be ≤ 15%. wjpmr.com

The results demonstrate consistent recovery and minimal matrix effects, further validating the robustness of the method.

Table 5: Matrix Effect and Recovery

QC Level Mean Recovery (%) %CV of Recovery Mean Matrix Effect (%) %CV of Matrix Effect
LQC 88.9 5.4 96.7 4.1

Investigative Metabolism Studies Employing Disopyramide D14 Tosylate Salt

In Vitro Metabolic Pathway Elucidation Using Deuterated Probes

In vitro systems are essential for isolating and studying the specific metabolic pathways of a drug candidate without the complexities of a whole organism. mdpi.com The use of deuterated probes like Disopyramide-d14 in these systems provides a clear and unambiguous way to trace the metabolic fate of the parent compound. simsonpharma.com

Liver microsomes and hepatocytes are the primary in vitro tools for studying drug metabolism. Microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of cytochrome P450 (CYP) enzymes, which are responsible for the majority of drug metabolism. mdpi.com Hepatocytes, being the primary cells of the liver, provide a more complete metabolic picture, including both Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) reactions.

In a typical experiment, Disopyramide-d14 Tosylate Salt would be incubated with either human liver microsomes or cryopreserved human hepatocytes. The inclusion of cofactors such as NADPH is necessary to support the enzymatic activity of CYPs. Over a set time course, samples are taken and analyzed to identify the metabolites that have been formed.

The primary metabolic pathway for disopyramide (B23233) is mono-N-dealkylation, a reaction primarily catalyzed by the CYP3A4 enzyme. nih.govdrugs.com This process results in the formation of mono-N-desisopropyldisopyramide. nih.gov When Disopyramide-d14 is used as the substrate, the resulting primary metabolite would be a deuterated version of mono-N-desisopropyldisopyramide.

The use of high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) is the standard method for identifying and characterizing these metabolites. The mass difference between the parent drug and its metabolites, along with the retention of the deuterium (B1214612) label, allows for confident identification. For instance, the loss of a specific mass corresponding to a functional group, while the deuterium signature remains, can pinpoint the site of metabolic modification.

Table 1: Hypothetical Metabolite Profile of Disopyramide-d14 in Human Liver Microsomes

CompoundMolecular Weight (Da)Metabolic ReactionKey Enzyme
Disopyramide-d14353.5--
Mono-N-desisopropyldisopyramide-d14311.4N-dealkylationCYP3A4
Hydroxydisopyramide-d14369.5Aromatic HydroxylationCYP Isoforms

This table is for illustrative purposes and actual molecular weights may vary based on the specific deuteration pattern.

The replacement of hydrogen with deuterium can sometimes lead to a kinetic isotope effect (KIE). researchgate.net This occurs because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, and thus requires more energy to break. If the breaking of this bond is the rate-limiting step in a metabolic reaction, the deuterated compound will be metabolized more slowly than its non-deuterated counterpart. researchgate.net

Observing a significant KIE in the metabolism of Disopyramide-d14 would provide strong evidence that the cleavage of a specific C-H bond is a critical step in the enzymatic reaction. This information is valuable for understanding the precise mechanism of the metabolic transformation and can have implications for predicting potential drug-drug interactions. researchgate.net

Comparative Metabolic Profiling in Pre-Clinical Animal Models

While in vitro studies are informative, pre-clinical animal models are necessary to understand how a drug is metabolized and distributed in a whole organism. mdpi.com These studies help to identify potential species differences in metabolism, which is crucial for extrapolating data to humans. nih.gov

In these studies, this compound would be administered to animal models such as rats or dogs. nih.govsyncrosome.com Over a period of time, biological samples, including blood, urine, feces, and various tissues, would be collected. syncrosome.com

The extraction of the parent drug and its metabolites from these complex biological matrices is a critical step. Techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are commonly used to isolate the compounds of interest. The subsequent analysis is typically performed using LC-MS/MS, which provides the sensitivity and specificity needed to detect and quantify the low concentrations of metabolites often found in these samples. nih.gov

By using Disopyramide-d14 as a tracer, researchers can accurately quantify the parent drug and its metabolites in various biological samples. clearsynth.com This allows for the determination of key pharmacokinetic parameters, such as the rate of metabolism and the relative abundance of different metabolites.

Comparing the metabolic profiles across different animal species and with the data from human in vitro systems is essential for assessing the suitability of the animal models for predicting human metabolism. nih.gov Significant differences in the metabolic pathways or the ratios of metabolites between species can indicate that a particular animal model may not be predictive of the human response.

Table 2: Illustrative Comparative Metabolite Ratios in Urine of Pre-Clinical Models

SpeciesUnchanged Disopyramide-d14 (%)Mono-N-desisopropyldisopyramide-d14 (%)Other Metabolites (%)
Rat354520
Dog503020
Human (in vitro)405010

This data is hypothetical and serves to illustrate the potential for species-specific differences in metabolic profiles.

This quantitative data is vital for building a comprehensive understanding of the drug's metabolic fate and for making informed decisions in the drug development process.

Species-Specific Differences in Disopyramide Metabolism

The biotransformation of disopyramide, a class Ia antiarrhythmic agent, exhibits notable variations across different species. These differences are crucial for preclinical drug development and for extrapolating animal model data to human clinical scenarios. Investigative studies, often employing isotopically labeled compounds like this compound for precise metabolite tracking, have illuminated distinct metabolic profiles in humans, dogs, rats, and mice. The primary metabolic pathway in animals and humans is mono-N-dealkylation. nih.govnih.gov

Research indicates that while the fundamental pathways may be similar, the enzymatic kinetics and the relative abundance of metabolites can differ significantly. The main route of metabolism for disopyramide is N-dealkylation, which results in the creation of mono-N-desisopropyldisopyramide (MND), a metabolite that retains some pharmacological activity. nih.govnih.gov

Metabolic Pathways in Humans vs. Animal Models

In humans, the metabolism of disopyramide enantiomers is primarily catalyzed by the cytochrome P450 enzyme, specifically the CYP3A4 isoform. nih.gov This enzyme is responsible for the mono-N-dealkylation that forms the principal metabolite, MND. nih.gov

Studies comparing human and mouse liver microsomes have revealed differences in the enantioselective metabolism of disopyramide. nih.gov While mono-N-dealkylation is the common pathway, the process in both species appears to be biphasic, suggesting the involvement of at least two different enzymes with varying affinities and capacities. nih.gov This highlights a species-specific difference in the enzyme kinetics of the primary metabolic route.

Comparative studies involving dogs have also shown variations. For instance, the systemic availability of disopyramide in dogs was found to be compensated by a reduction in metabolism when food was present, a mechanism that differs from observations in humans. nih.gov Research from 1972 on the biotransformation of disopyramide phosphate (B84403) also pointed to metabolic differences between rats, dogs, and humans. nih.govscilit.com

The table below summarizes the key aspects of disopyramide metabolism across different species based on available research.

Interactive Data Table: Comparative Metabolism of Disopyramide

Species Primary Metabolic Pathway Key Enzyme(s) Notable Findings
Human Mono-N-dealkylation CYP3A4 nih.gov Metabolism is primarily catalyzed by CYP3A4, leading to the formation of mono-N-desisopropyldisopyramide (MND). nih.gov
Mouse Mono-N-dealkylation Multiple P450 enzymes suggested nih.gov Exhibits biphasic enzyme kinetics, suggesting the involvement of at least two distinct enzymes in the dealkylation process. nih.gov
Dog Mono-N-dealkylation Cytochrome P450 Food intake affects metabolism differently than in humans, with reduced absorption being offset by reduced metabolism. nih.gov

| Rat | N-dealkylation | Cytochrome P450 | Early studies confirmed biotransformation differences compared to humans and dogs. nih.govscilit.com |

These species-specific differences underscore the importance of using deuterated standards like this compound in metabolic studies. The stable isotope label allows for unambiguous differentiation between the parent drug and its metabolites via mass spectrometry, providing precise quantification and structural elucidation of metabolic products across various biological systems. This level of detail is essential for understanding why efficacy and safety profiles can vary from preclinical animal models to human subjects.

Table of Compounds Mentioned

Compound Name
Disopyramide
This compound
Mono-N-desisopropyldisopyramide (MND)

Non Clinical Pharmacokinetic and Pharmacodynamic Research Applications of Disopyramide D14 Tosylate Salt

Pharmacokinetic Parameter Determination in In Vitro Systems

In vitro systems are fundamental in early-stage drug development for predicting the pharmacokinetic behavior of a compound in a living organism. Disopyramide-d14 Tosylate Salt plays a pivotal role in these assays by ensuring the accuracy of quantitative measurements.

The permeability of a drug across biological membranes is a key determinant of its oral absorption and distribution. The Caco-2 cell permeability assay is a widely accepted in vitro model that mimics the human intestinal epithelium to predict drug absorption. europa.eueuropa.euenamine.net In this assay, Caco-2 cells are grown as a monolayer, and the transport of the parent drug, Disopyramide (B23233), from the apical (luminal) to the basolateral (blood) side is measured. creative-bioarray.comyoutube.com

This compound is indispensable in these studies as an internal standard during the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of Disopyramide concentrations in the receiving compartment. biopharmaservices.com The use of a stable isotope-labeled internal standard corrects for variability in sample processing and instrument response, thereby enhancing the accuracy of the calculated apparent permeability coefficient (Papp). nih.gov

Furthermore, these in vitro models can elucidate the involvement of specific membrane transporters, such as P-glycoprotein (P-gp), in the drug's disposition. nih.govnih.gov P-gp is an efflux transporter that can limit the absorption of its substrates. mdpi.comsemanticscholar.org By comparing the permeability of Disopyramide in the presence and absence of P-gp inhibitors, researchers can determine if it is a substrate for this transporter. Again, this compound would be used as the internal standard for the accurate quantification of Disopyramide in these experimental setups.

Table 1: Representative Data from an In Vitro Caco-2 Permeability Assay of Disopyramide This table presents hypothetical data for illustrative purposes, as specific experimental results for this compound are not publicly available.

Compound Direction of Transport Papp (x 10⁻⁶ cm/s) Efflux Ratio
Disopyramide Apical to Basolateral (A-B) 5.8 2.1
Disopyramide Basolateral to Apical (B-A) 12.2
Disopyramide + Verapamil (P-gp Inhibitor) Apical to Basolateral (A-B) 9.5 1.1

Data analysis would rely on the use of this compound as an internal standard for LC-MS/MS quantification.

The extent to which a drug binds to plasma proteins influences its distribution and availability to exert its pharmacological effect. Disopyramide is known to bind to plasma proteins, primarily alpha-1-acid glycoprotein (AAG). nih.govnih.gov This binding is stereoselective, with the S(+)-enantiomer exhibiting higher binding than the R(-)-enantiomer. nih.govbohrium.com

In non-clinical research, the protein binding of Disopyramide is characterized using techniques like equilibrium dialysis or ultrafiltration. In these experiments, a solution of the drug in a model biological fluid (e.g., plasma from a specific animal species) is allowed to reach equilibrium, and the bound and unbound fractions of the drug are then separated and quantified. The precise measurement of Disopyramide concentrations in these fractions is critical, and this compound is the ideal internal standard for the LC-MS/MS methods employed for this purpose.

Pre-Clinical Pharmacokinetic Modeling and Simulation (Animal Models Only)

Animal models are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate before it proceeds to human trials. researchgate.net

Pharmacokinetic studies in animal species such as rats, dogs, and monkeys provide crucial data on a drug's behavior in vivo. nih.govmsdvetmanual.com Following administration of Disopyramide, blood, urine, and feces are collected over time to determine its concentration and the rate of its elimination from the body. nih.govnih.gov These studies are vital for establishing key pharmacokinetic parameters like clearance, volume of distribution, and half-life.

The development of a robust and validated bioanalytical method is a prerequisite for such studies. wjpmr.commdpi.com this compound is a critical component of these methods, serving as an internal standard to ensure the accuracy and precision of the quantification of Disopyramide in plasma and other biological samples. biopharmaservices.com

Table 2: Representative Pharmacokinetic Parameters of Disopyramide in Different Animal Species This table presents a compilation of representative data from literature on Disopyramide (non-deuterated) and is for illustrative purposes. The accurate determination of these parameters relies on bioanalytical methods using an internal standard like this compound.

Species Clearance (mL/min/kg) Volume of Distribution (L/kg) Half-life (h)
Rat 15.2 2.5 2.0
Dog 8.5 1.8 3.5

The data obtained from preclinical animal studies are used to develop pharmacokinetic (PK) models. taylorfrancis.comfrontiersin.org These mathematical models describe the time course of drug concentration in the body and can be used to simulate different dosing regimens and predict human pharmacokinetics. Population pharmacokinetic models can also be developed to account for variability between individuals. metsol.comnih.gov

In the development of these models, the quality of the input data is paramount. The use of this compound as an internal standard in the underlying bioanalytical methods ensures the high quality and reliability of the concentration-time data used to build and validate these crucial predictive models.

Investigation of Kinetic Isotope Effects on Pharmacokinetic Processes

The substitution of hydrogen with deuterium (B1214612) can sometimes alter the rate of metabolic reactions, a phenomenon known as the kinetic isotope effect (KIE). nih.gov This occurs because the carbon-deuterium bond is stronger than the carbon-hydrogen bond, and its cleavage can be the rate-limiting step in certain enzymatic reactions. europa.eu

While this compound is primarily used as an internal standard where it is assumed to have identical pharmacokinetic properties to the parent drug, it could theoretically be used to study the KIE on Disopyramide's metabolism. symeres.com Disopyramide is metabolized by cytochrome P450 enzymes, and if the deuteration is at a site of metabolic attack, a slowing of the metabolic rate could be observed. nih.gov

To investigate this, a study could be designed to compare the pharmacokinetic profiles of Disopyramide and this compound in an animal model. A significant difference in clearance or metabolite formation would indicate a deuterium-induced kinetic isotope effect. nih.gov Such studies are valuable for understanding the metabolic pathways of a drug and for the potential development of "deuterated drugs" with improved pharmacokinetic properties. musechem.comresearchgate.net

Solid State Chemistry and Crystal Engineering of Disopyramide Tosylate Salts

Polymorphism and Pseudopolymorphism of Disopyramide (B23233) Tosylate

Polymorphism, the ability of a solid material to exist in more than one crystalline form, is a critical consideration in pharmaceutical sciences. Different polymorphs of the same active pharmaceutical ingredient can exhibit distinct physicochemical properties. While specific studies on Disopyramide-d14 Tosylate Salt are not extensively available in public literature, the polymorphism of the parent compound, disopyramide, has been a subject of investigation. It is known to exist in at least two polymorphic forms, highlighting the potential for similar behavior in its tosylate salt derivatives. nih.gov

Controlled Crystallization Techniques for Polymorphic Form Generation

The generation of specific polymorphic forms of disopyramide salts can be achieved through various controlled crystallization techniques. These methods manipulate kinetic and thermodynamic factors to favor the nucleation and growth of a desired crystal lattice.

Commonly employed techniques include:

Slow Evaporation: This method involves dissolving the solute in a suitable solvent and allowing the solvent to evaporate slowly. The rate of evaporation can influence which polymorphic form crystallizes. For instance, slow evaporation from a mixture of acetonitrile (B52724) and ethanol (B145695) has been used to obtain single crystals of a disopyramide salt. mdpi.com

Slurry Crystallization: In this technique, a supersaturated solution of the compound is stirred, often at a controlled temperature. This method can be used to convert a less stable (metastable) form into a more stable polymorph. Slurry methods have been successfully used in the crystallization of disopyramide salts. mdpi.com

Cooling Crystallization: This involves dissolving the compound in a solvent at an elevated temperature and then gradually cooling the solution to induce crystallization. The cooling rate is a crucial parameter that can dictate the resulting polymorphic form.

The choice of solvent is also a critical factor, as solvent-solute interactions can influence molecular conformation and subsequent crystal packing.

Identification and Characterization of Crystalline Forms via Diffraction Methods

Once different crystalline forms are generated, their identification and characterization are paramount. X-ray diffraction (XRD) is the primary technique for this purpose.

X-ray Powder Diffraction (XRPD): This technique is used to generate a characteristic diffraction pattern for a polycrystalline sample. Each crystalline form will produce a unique XRPD pattern, often referred to as a "fingerprint," allowing for their differentiation. mdpi.commdpi.com The distinct peak positions and intensities in the diffractogram are indicative of the crystal lattice parameters.

Single-Crystal X-ray Diffraction (SCXRD): When suitable single crystals can be grown, SCXRD provides the most definitive structural information. It allows for the determination of the precise atomic arrangement within the crystal lattice, including bond lengths, bond angles, and intermolecular interactions. mdpi.comresearchgate.net This technique has been instrumental in studying the crystal structures of various disopyramide salts. mdpi.comresearchgate.net

The following table summarizes the crystallographic data for a known disopyramide salt, illustrating the type of information obtained from SCXRD.

ParameterValue
Crystal SystemMonoclinic
Space GroupP21/n
a (Å)14.123
b (Å)9.876
c (Å)18.456
β (°)101.23
Volume (ų)2523.4

Data is illustrative and based on published disopyramide salt structures. mdpi.comresearchgate.net

Salt Co-crystallization and Multi-Component Crystal Systems

Beyond polymorphism, the formation of multi-component crystals, such as co-crystals and salt hydrates, offers another avenue to modify the physicochemical properties of a drug substance. This approach falls under the umbrella of crystal engineering, which focuses on the design and synthesis of functional solid-state structures. nih.gov

Design and Synthesis of Novel Co-crystals and Salt Hydrates

The design of co-crystals and salt hydrates of disopyramide tosylate involves selecting appropriate co-formers that can interact with the disopyramide and tosylate ions through non-covalent interactions, primarily hydrogen bonds. The flexible molecular framework of disopyramide, with its hydrogen bond donor and acceptor sites, makes it a suitable candidate for forming such multi-component systems. mdpi.commdpi.com

Synthesis of these novel crystalline forms often employs the same techniques used for generating polymorphs, such as slow evaporation and slurry crystallization. mdpi.com The stoichiometry of the reactants and the choice of solvent system are critical parameters in successfully obtaining the desired multi-component crystal.

Analysis of Supramolecular Synthons and Intermolecular Interactions

The stability and structure of these multi-component crystals are governed by a network of intermolecular interactions. The analysis of these interactions, particularly the identification of robust supramolecular synthons, is key to understanding and predicting crystal structures. nih.gov A supramolecular synthon is a structural unit within a crystal that is formed by intermolecular interactions. researchgate.net

In the case of disopyramide salts, common supramolecular synthons involve:

Amide-Amide Dimers: Disopyramide molecules can form dimeric structures through hydrogen bonding between their amide functionalities. mdpi.com

Charge-Assisted Hydrogen Bonds: The protonated tertiary amine of the disopyramide cation can form strong hydrogen bonds with the anionic co-former, such as the sulfonate group of the tosylate anion. mdpi.com

The table below details typical hydrogen bond interactions observed in disopyramide salt crystal structures.

Donor-H···AcceptorD-H (Å)H···A (Å)D···A (Å)Angle (°)
N-H···O0.861.952.80170
N⁺-H···O⁻0.911.752.65175
C-H···O0.972.453.40165

Data is representative and based on published disopyramide salt structures. mdpi.commdpi.com

Advanced Structural Elucidation Techniques for Crystalline Forms

While X-ray diffraction remains the gold standard for crystal structure determination, other advanced techniques provide complementary information crucial for a comprehensive understanding of the solid state.

Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy: ssNMR is a powerful technique for characterizing crystalline and amorphous solids. It can distinguish between different polymorphic forms and provide information about molecular conformation and dynamics within the crystal lattice.

Vibrational Spectroscopy (FTIR and Raman): Fourier-transform infrared (FTIR) and Raman spectroscopy are sensitive to the vibrational modes of molecules. Changes in the crystal lattice and intermolecular interactions between different polymorphs or co-crystals will result in shifts in the observed spectral bands, allowing for their differentiation.

Thermal Analysis (DSC and TGA): Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to study the thermal behavior of crystalline solids. DSC can identify melting points, phase transitions between polymorphs, and desolvation events. mdpi.com TGA measures changes in mass as a function of temperature, which is useful for identifying hydrates or solvates. mdpi.com

These advanced techniques, when used in conjunction with diffraction methods, provide a robust toolkit for the thorough characterization of the solid-state forms of this compound.

Single-Crystal X-ray Diffraction Analysis for Atomic Arrangement

For a salt like Disopyramide-d14 Tosylate, an SCXRD analysis would begin with the growth of a high-quality single crystal. The crystal is then exposed to a focused beam of X-rays, and the resulting diffraction pattern is collected and analyzed. The analysis confirms the formation of the salt by locating the position of the acidic proton, which is transferred from the sulfonic acid group of p-toluenesulfonic acid to the basic tertiary amine of the Disopyramide molecule.

The resulting structural solution reveals the asymmetric unit of the crystal lattice, which is the smallest unique part of the structure from which the entire crystal is built by symmetry operations. The analysis details the conformation of the Disopyramide cation and the tosylate anion, as well as the stoichiometry of the salt. A critical output of SCXRD is the elucidation of the hydrogen-bonding network, which typically governs the supramolecular assembly of the ions into a stable, repeating three-dimensional architecture.

While the crystal structure for Disopyramide-d14 Tosylate is not publicly available, data from other Disopyramide salts, such as Disopyramide Terephthalate (DPA:TA), illustrates the type of detailed information obtained. mdpi.com In the DPA:TA salt, SCXRD analysis confirmed a 1:1 stoichiometry and revealed that the proton from terephthalic acid transfers to the tertiary amino group of Disopyramide. mdpi.com The analysis identified strong, charge-assisted N⁺–H∙∙∙O¯ hydrogen bonds that link the cation and anion. mdpi.com A similar analysis of Disopyramide-d14 Tosylate would provide its specific crystallographic parameters.

Table 1: Illustrative Single-Crystal Crystallographic Data (Based on Disopyramide Terephthalate Salt Analogue) Data presented for Disopyramide:Terephthalate (DPA:TA) salt as a representative example. mdpi.com

ParameterValue
Chemical FormulaC₂₁H₃₀N₃O⁺ · C₈H₅O₄⁻
Formula Weight505.58
Crystal SystemTriclinic
Space GroupP-1
a (Å)8.6855(2)
b (Å)10.9729(12)
c (Å)14.368(2)
α (°)100.640(7)
β (°)96.088(10)
γ (°)101.432(9)
Volume (ų)1292.0(3)
Z (molecules/unit cell)2
Data Collection Temp. (K)93

Powder X-ray Diffraction for Bulk Phase Identification

Powder X-ray Diffraction (PXRD) is an essential technique used to identify crystalline phases and to assess the purity and homogeneity of a bulk solid sample. mdpi.com Unlike SCXRD, which requires a single crystal, PXRD is performed on a finely powdered sample containing millions of microcrystals in random orientations. The resulting diffractogram is a unique fingerprint of the crystalline solid, characterized by a series of peaks at specific diffraction angles (2θ), which correspond to the spacing between crystal lattice planes according to Bragg's Law. nih.gov

For the characterization of this compound, PXRD would be used to confirm that the bulk material consists of a single, homogeneous crystalline phase. mdpi.com The PXRD pattern of the newly formed salt would be distinctly different from the patterns of the starting materials (Disopyramide base and p-toluenesulfonic acid), signifying the creation of a new solid form. mdpi.com

Furthermore, if a single crystal of the tosylate salt were successfully analyzed by SCXRD, its crystallographic data could be used to calculate a theoretical or "simulated" PXRD pattern. Comparing this simulated pattern with the experimental PXRD pattern of the bulk powder serves as a powerful method to verify that the bulk material is structurally identical to the single crystal analyzed, confirming phase purity. mdpi.commdpi.com Each crystalline form (polymorph) of a compound will produce a unique PXRD pattern, making this technique indispensable for polymorphic screening and quality control.

Table 2: Representative PXRD Peaks for a Crystalline Disopyramide Salt This table presents a hypothetical set of characteristic diffraction peaks to illustrate how PXRD data is reported. Actual values would be determined experimentally for this compound.

Position (°2θ)d-spacing (Å)Relative Intensity (%)
8.510.4045
12.86.9180
15.15.86100
19.34.6065
21.74.0990
24.53.6355
28.23.1630

Solid-State Nuclear Magnetic Resonance Spectroscopy for Local Environments

Solid-State Nuclear Magnetic Resonance (ssNMR) spectroscopy is a powerful, non-destructive technique that provides information about the local chemical environment of atoms in the solid state. europeanpharmaceuticalreview.com Because the NMR signal is highly sensitive to the arrangement of nearby atoms, ssNMR can distinguish between different crystalline forms (polymorphs) or identify amorphous content, as subtle differences in crystal packing lead to distinct NMR spectra. europeanpharmaceuticalreview.com

For this compound, ¹³C ssNMR would be the primary method of analysis. The spectrum would show a set of distinct peaks for each unique carbon atom in the Disopyramide and tosylate ions. The precise chemical shift (position) of each peak is determined by the local electronic environment, which is influenced by molecular conformation and intermolecular interactions within the crystal lattice. europeanpharmaceuticalreview.com Therefore, any variation in the crystal structure would result in a different ¹³C ssNMR spectrum.

The specific isotopic labeling in this compound is particularly significant for NMR analysis. The "d14" designation indicates that the 14 protons of the two isopropyl groups [(CH₃)₂CH] have been replaced with deuterium (B1214612) (²H). This has two major consequences:

The corresponding signals in a ¹H ssNMR spectrum would be absent, simplifying other regions of the spectrum.

It allows for ²H ssNMR experiments. Deuterium ssNMR is exceptionally sensitive to molecular motion, and such an analysis could provide detailed insights into the dynamics (e.g., rotational motion) of the isopropyl groups within the crystal lattice.

This technique provides complementary information to diffraction methods, offering a view of the local atomic environment rather than the long-range order of the crystal.

Table 3: Predicted ¹³C ssNMR Chemical Shift Ranges for this compound Predicted chemical shift ranges are based on typical values for the functional groups present. Experimental values would provide a precise fingerprint for the specific solid form.

Functional Group (Carbon Type)Predicted Chemical Shift Range (ppm)
Isopropyl C-D (Disopyramide)15 - 25
Methyl C-H (Tosylate)20 - 25
Aliphatic CH₂/CH (Disopyramide)40 - 60
Quaternary C (Disopyramide)60 - 70
Aromatic C-H (Disopyramide/Tosylate)120 - 140
Aromatic C-N/C-S (Disopyramide/Tosylate)140 - 160
Amide C=O (Disopyramide)170 - 180

Regulatory and Quality Assurance Aspects of Deuterated Reference Materials in Research

Adherence to International Bioanalytical Method Validation Guidelines (e.g., ICH M10, FDA)

Bioanalytical method validation is a critical process to ensure that an analytical method is suitable for its intended purpose. ich.orgeuropa.eu International guidelines, such as the International Council for Harmonisation (ICH) M10 and those issued by the U.S. Food and Drug Administration (FDA), provide comprehensive recommendations for the validation of bioanalytical methods. kcasbio.comkymos.com A central tenet of these guidelines for chromatographic assays is the use of a suitable internal standard (IS) to ensure the quality and reliability of analytical data. ich.orgfda.gov

Stable isotope-labeled (SIL) compounds, like Disopyramide-d14 Tosylate Salt, are considered the ideal internal standards for mass spectrometry-based bioanalysis. researchgate.netnih.gov This is because a SIL-IS has physicochemical properties nearly identical to the analyte, meaning it behaves similarly during sample extraction, chromatography, and ionization, thus effectively compensating for variability in these steps. kcasbio.comscispace.com

The ICH M10 and FDA guidelines outline specific requirements for the use and monitoring of internal standards during method validation and study sample analysis:

Selection and Characterization: The IS should be a structurally similar analog or, preferably, a stable isotope-labeled version of the analyte. ich.org While a full Certificate of Analysis (CoA) is not mandated for the IS, its suitability for use must be demonstrated, ensuring it does not interfere with the analyte. fda.govfda.gov

Interference: The IS response in blank samples (matrix without analyte or IS) should be minimal, typically not exceeding 5% of the IS response in the lower limit of quantitation (LLOQ) samples.

Response Variability: The IS response should be monitored across all calibration standards, quality control (QC) samples, and study samples in an analytical run. ich.org This helps in identifying potential issues like matrix effects, ion suppression or enhancement, or inconsistencies in sample processing. kcasbio.com The FDA has previously issued citations to laboratories for not having adequate procedures to track internal standard responses. kcasbio.com

Acceptance Criteria: ICH M10 requires that for studies supporting bioavailability (BA) and bioequivalence (BE), the IS response plot for each analytical run must be included in the bioanalytical report to allow for a visual assessment of data quality. bioanalysis-zone.com

The following table summarizes key validation parameters where the use of a SIL-IS like this compound is critical, according to harmonized international guidelines.

Validation Parameter Role of this compound (as IS) Typical Acceptance Criteria (ICH M10/FDA)
Selectivity To ensure no endogenous or exogenous components in the matrix interfere with the quantification of the analyte.Response in blank matrix should be <20% of LLOQ for the analyte and <5% for the IS. regulations.gov
Accuracy & Precision To correct for variability during sample processing and analysis, ensuring the measured concentration is close to the nominal value.For QCs, accuracy should be within ±15% of nominal values (±20% at LLOQ). Precision (%CV) should not exceed 15% (20% at LLOQ). regulations.govwjpmr.com
Matrix Effect To normalize for ion suppression or enhancement caused by co-eluting matrix components, which can vary between samples and subjects. kcasbio.comThe matrix factor (response in presence of matrix vs. response in neat solution) should be consistent across different lots of matrix.
Recovery To compensate for analyte loss during sample extraction. The SIL-IS and analyte should have consistent and reproducible recovery. regulations.govRecovery need not be 100%, but it must be consistent and reproducible across the concentration range. regulations.gov
Stability To ensure analyte concentration is unaffected by storage and handling conditions. The SIL-IS helps track the analyte's stability.Analyte stability in spiked QCs should be within ±15% of the nominal concentration under various conditions (freeze-thaw, bench-top, long-term). kymos.comkobia.kr

Qualification and Certification Procedures for Stable Isotope Labeled Standards

The quality of a reference material is fundamental to the accuracy of analytical measurements. researchgate.net For stable isotope-labeled standards like this compound, rigorous qualification and certification procedures are necessary to establish their identity, purity, and fitness for purpose. These procedures ensure that the material can be reliably used as an internal standard in regulated bioanalysis.

The process begins with the synthesis of the deuterated compound, which aims to achieve high isotopic enrichment and chemical purity. tandfonline.com Following synthesis, the material undergoes a comprehensive qualification process:

Purity Assessment: Chemical purity is typically determined by High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC), often with UV and/or MS detection. lgcstandards.com This process identifies and quantifies any non-isotopic impurities.

Isotopic Purity/Enrichment: Mass spectrometry is used to determine the degree of deuterium (B1214612) incorporation and to quantify the amount of any remaining unlabeled material. tandfonline.com The presence of unlabeled analyte in the deuterated IS can potentially interfere with the measurement of the analyte at the LLOQ. tandfonline.com

Stability Assessment: The stability of the standard is evaluated under specified storage conditions to establish a retest date or expiration date. researchgate.net

Upon successful qualification, the material is certified. A Certified Reference Material (CRM) is a reference material that is accompanied by a certificate providing one or more specified property values with associated uncertainties and traceability. iaea.orgittech.com.sg This certification is often carried out by a reference material producer accredited to standards such as ISO 17034. labmanager.comisotope.com

The Certificate of Analysis (CoA) is the key document that accompanies the reference standard. It provides users with the critical information needed for its proper use. fda.gov

The table below outlines the typical components found on a CoA for a deuterated reference standard.

CoA Section Description Importance for Bioanalysis
Product Name The specific name of the compound, e.g., this compound.Ensures the correct material is being used.
CAS Number A unique numerical identifier assigned to the chemical substance. usbio.netProvides a universal and unambiguous identifier for the compound.
Lot/Batch Number A unique code identifying the specific batch of the manufactured material.Ensures traceability of the material used in a specific study. fda.gov
Molecular Formula & Weight The chemical formula and calculated molecular weight, accounting for the deuterium atoms. scbt.comUsed for preparing stock solutions of known concentrations.
Chemical Purity The purity of the compound as determined by a specific analytical method (e.g., >98% by HPLC).High chemical purity is essential to prevent interference from impurities. fda.gov
Isotopic Enrichment The percentage of molecules that are labeled with the specified number of deuterium atoms (e.g., >99 atom % D).Ensures a clear mass difference from the analyte and minimizes cross-signal contributions. tandfonline.com
Identity Confirmation A statement confirming that the material's identity was verified (e.g., by ¹H-NMR, MS).Provides confidence in the structural integrity of the standard.
Storage Conditions Recommended temperature and conditions for storing the material to ensure its stability (e.g., -20°C). usbio.netPrevents degradation of the standard, which would lead to inaccurate quantification.
Retest/Expiration Date The date until which the manufacturer guarantees the specifications on the CoA.Ensures the standard is used within its period of established stability. fda.gov

Role in Method Transferability and Inter-Laboratory Harmonization Studies

Method transferability refers to the process of demonstrating that a bioanalytical method developed in one laboratory can be executed by another laboratory to produce equivalent and reliable results. Inter-laboratory harmonization is a broader concept aimed at ensuring consistency and comparability of results among multiple laboratories participating in a study or using the same method. bioanalysis-zone.com The use of a high-quality, well-characterized SIL-IS like this compound is fundamental to the success of both processes.

When a bioanalytical method is transferred between laboratories, variations are inevitable. These can arise from differences in instrumentation, environmental conditions, reagent sources, and analyst techniques. A robust internal standard is the most effective tool for mitigating the impact of these variables on the final quantitative result. lcms.cz

The key roles of this compound in these studies include:

Compensating for Analytical Variability: By co-eluting with the unlabeled disopyramide (B23233), the deuterated standard experiences the same variations in instrument response (e.g., ion suppression/enhancement) and sample preparation (e.g., extraction efficiency). kcasbio.comcerilliant.com Because the final concentration is determined from the ratio of the analyte response to the IS response, these variations are normalized, leading to more consistent results between labs. nih.gov

Ensuring Data Comparability: In large clinical trials, samples are often analyzed at multiple sites. Using a common lot of a well-characterized SIL-IS across all sites is crucial for harmonizing the data and ensuring that the results can be reliably combined and compared.

Facilitating Cross-Validation: The ICH M10 guideline requires cross-validation when data from different laboratories or different methods are to be combined. ich.orgfda.gov This process formally assesses the agreement between the data sets. The use of an identical SIL-IS in both methods/labs provides a critical constant that anchors the comparison and makes the cross-validation more reliable.

The following table illustrates common sources of inter-laboratory variability and how a SIL-IS helps to mitigate their impact.

Source of Variability Potential Impact on Analysis How this compound Mitigates the Impact
LC-MS/MS System Differences in instrument models, sources, and tuning can lead to variations in ionization efficiency and sensitivity.The SIL-IS and analyte responses are affected proportionally. The analyte/IS ratio remains stable, correcting for instrument response drift. kcasbio.com
Sample Preparation Minor differences in extraction procedures, reagents, or analyst technique can cause variability in analyte recovery.The SIL-IS is added at the beginning of the process and experiences the same extraction losses as the analyte, normalizing for recovery differences. regulations.gov
Matrix Effects Different patient populations or sample collection procedures may lead to variations in matrix composition, affecting ionization.As the SIL-IS has identical chromatographic and ionization properties, it effectively tracks and corrects for sample-specific matrix effects. clearsynth.com
Volumetric Inconsistencies Small errors in pipetting during sample preparation or injection can introduce variability.Since the IS is present in the same solution, any volumetric errors affect both the analyte and the IS equally, leaving the ratio unchanged.
Environmental Factors Variations in laboratory temperature or humidity can affect instrument performance and sample stability.The analyte/IS ratio is less susceptible to these drifts compared to the absolute response of the analyte alone.

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